molecular formula C5H5N5 B062634 Zarzissine CAS No. 160568-14-9

Zarzissine

Cat. No. B062634
CAS RN: 160568-14-9
M. Wt: 135.13 g/mol
InChI Key: BUYBPEINWQQOFV-UHFFFAOYSA-N
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Description

Zarzissine is a cytotoxic guanidine alkaloid discovered in the Mediterranean sponge Anchinoe paupertas. The compound was identified through extraction and characterized using spectroscopic methods, including several 2D NMR techniques. Zarzissine exhibits cytotoxicity against various human and murine tumor cell lines, indicating its potential for cancer research. The structural elucidation of zarzissine led to its classification as a 4,5-guanidino-pyridazine compound (Bouaicha et al., 1994).

Scientific Research Applications

  • Cytotoxicity Against Tumor Cell Lines : Zarzissine has shown cytotoxicity against human and murine tumor cell lines. This was first identified in a study by Bouaicha et al. (1994), where zarzissine was isolated and characterized, demonstrating its potential as an anti-cancer agent (Bouaicha, Amade, Puel, & Roussakis, 1994).

  • Structural Revision and Synthesis : Further research by Wan, Woo, & Snyder (2001) involved the synthesis of zarzissine and a revision of its structural composition. This study contributed to a better understanding of zarzissine's chemical structure and the development of methods for its synthesis (Wan, Woo, & Snyder, 2001).

  • Drug Discovery and Development : General research on drug discovery, which encompasses the development of compounds like zarzissine, highlights the interdisciplinary nature and complexity of the process. This broader context helps understand how zarzissine could be further developed and utilized in pharmacological applications (Drews, 2000).

Safety and Hazards

Zarzissine should be stored in a sealed, cool, and dry condition . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought immediately . It is not flammable or combustible .

properties

IUPAC Name

1H-imidazo[4,5-d]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBPEINWQQOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166939
Record name Zarzissine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160568-14-9
Record name 1H-Imidazo[4,5-d]pyridazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160568-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zarzissine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zarzissine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Zarzissine and what is its chemical structure?

A1: Zarzissine was first isolated from the Mediterranean sponge Anchinoe paupertas []. It is a 4,5-guanidino-pyridazine compound []. Although its complete structure elucidation was not detailed in the provided abstracts, one study mentions the use of various 2D NMR techniques in determining its structure [].

Q2: Besides Anchinoe paupertas, are there any other known sources of Zarzissine?

A3: Yes, Zarzissine has been identified in other organisms. It was found in the seeds of the plant Oroxylum indicum [] and the pollen of the plant Typha angustifolia L. []. Interestingly, this marked the first isolation of Zarzissine from Typha angustifolia L. pollen and the Oroxylum genus [, ].

Q3: Has the chemical synthesis of Zarzissine been explored?

A4: While not explicitly described in the provided abstracts, one study title suggests investigations into the dienophilicity of imidazole in inverse electron demand Diels-Alder reactions, specifically mentioning Zarzissine's structure [, ]. This suggests potential synthetic routes for Zarzissine that could be further explored.

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